

2,7-Diamino-9H-fluoren-9-one CAS number 2915-84-6

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,7-Diamino-9H-fluoren-9-one

Cat. No.: B1593608

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of **2,7-Diamino-9H-fluoren-9-one** (CAS No. 2915-84-6), a pivotal chemical intermediate in the fields of medicinal chemistry and materials science. This document delves into its fundamental physicochemical properties, provides detailed and validated protocols for its synthesis and characterization, and explores its significant applications, particularly in the development of novel antiviral agents and high-performance polymers. The guide is structured to offer both theoretical understanding and practical, field-proven insights, making it an essential resource for researchers and professionals working with this versatile compound.

Introduction: The Strategic Importance of the Fluorenone Core

The 9H-fluoren-9-one scaffold is a rigid, planar, tricyclic aromatic system that has garnered significant interest in various scientific disciplines. Its unique structure provides a robust and predictable framework for the construction of complex molecules. The introduction of amino functionalities at the 2 and 7 positions, affording **2,7-Diamino-9H-fluoren-9-one**, dramatically enhances its utility. These amino groups serve as versatile handles for a myriad of chemical transformations, allowing for the facile introduction of diverse pharmacophores and polymer linkages. This symmetrical diamine is a key building block in the synthesis of Hepatitis C Virus (HCV) NS5A inhibitors and serves as a monomer in the production of high-performance

polyimides.[1] Its derivatives are also being investigated for their potential in developing other therapeutic agents and advanced materials.[2]

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a compound is paramount for its effective and safe utilization in a research setting.

Physicochemical Properties

The key physicochemical properties of **2,7-Diamino-9H-fluoren-9-one** are summarized in the table below for quick reference.[3][4]

Property	Value	Reference
CAS Number	2915-84-6	[3]
Molecular Formula	C ₁₃ H ₁₀ N ₂ O	[3]
Molecular Weight	210.24 g/mol	[3]
Appearance	Solid	[4]
Melting Point	>300 °C	-
Purity	≥97%	[4]
InChI Key	GWTJRFCUTIHVPX- UHFFFAOYSA-N	[4]

Safety and Handling

2,7-Diamino-9H-fluoren-9-one is classified with the GHS07 pictogram, indicating that it can be a skin and eye irritant.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Hazard Statements:

- H315: Causes skin irritation.[3]
- H319: Causes serious eye irritation.[3]

Precautionary Statements:

- P264: Wash skin thoroughly after handling.[3]
- P280: Wear protective gloves/eye protection/face protection.[3]
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Synthesis of 2,7-Diamino-9H-fluoren-9-one: A Validated Two-Step Protocol

The synthesis of **2,7-Diamino-9H-fluoren-9-one** is typically achieved through a two-step process starting from the commercially available 9-fluorenone. This process involves an electrophilic nitration followed by a chemical reduction.

[Click to download full resolution via product page](#)

Synthetic workflow for **2,7-Diamino-9H-fluoren-9-one**.

Step 1: Synthesis of 2,7-Dinitro-9H-fluoren-9-one

Causality: The first step involves the introduction of nitro groups onto the fluorenone backbone. The electron-withdrawing nature of the carbonyl group at position 9 directs the incoming electrophilic nitronium ions (NO_2^+), generated from the mixture of concentrated sulfuric and nitric acids, to the electron-rich positions of the aromatic rings. The primary sites for electrophilic substitution on the fluorenone ring are the 2 and 7 positions.

Self-Validating System: The success of this step is visually indicated by the formation of a yellow precipitate upon pouring the reaction mixture into water. The melting point of the crude and recrystallized product can be compared with the literature value to confirm the identity and purity of the intermediate.

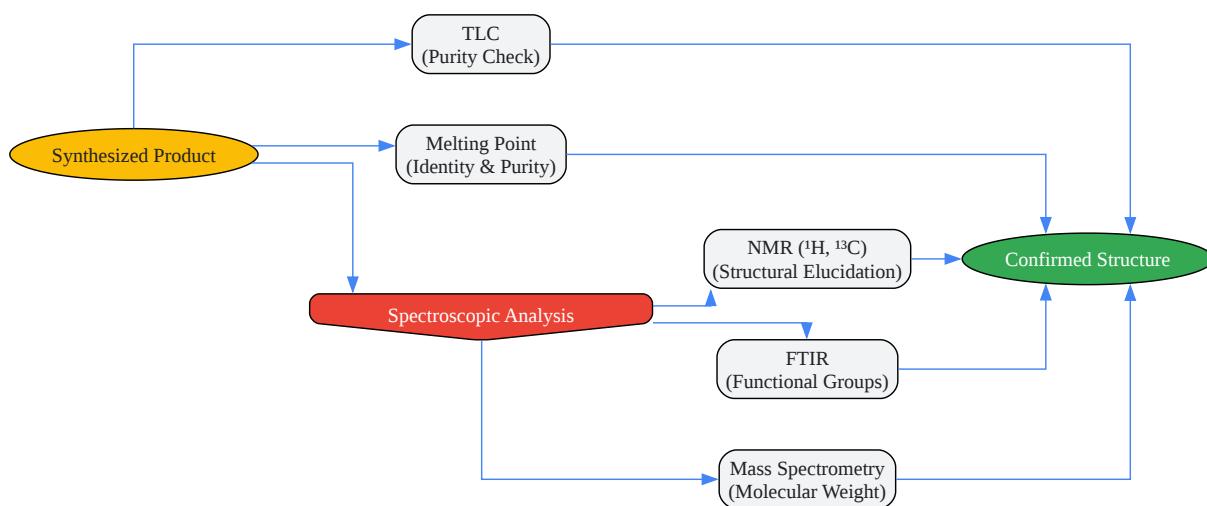
Experimental Protocol:

- In a fume hood, carefully add 30 mL of concentrated sulfuric acid to a round-bottom flask equipped with a magnetic stirrer and an ice bath.
- While stirring, slowly add 3.00 g (16.6 mmol) of 9-fluorenone to the sulfuric acid to form a dark red solution.[5]
- Cool the solution to 5-10 °C.[5]
- Slowly add 2.0 mL of fuming nitric acid dropwise, ensuring the temperature does not exceed 15-20 °C.[5]
- After the addition is complete, stir the mixture at 15-20 °C for 30 minutes.[5]
- Pour the reaction mixture onto crushed ice with stirring.
- Collect the resulting yellow precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral (pH 7).[5]
- Dry the crude product in a vacuum oven. The crude product can be recrystallized from acetic acid to yield pure 2,7-dinitro-9H-fluoren-9-one as long yellow needles.[5]

Step 2: Synthesis of 2,7-Diamino-9H-fluoren-9-one

Causality: This step involves the reduction of the nitro groups of 2,7-dinitro-9H-fluoren-9-one to primary amino groups. Several reducing agents can be employed, with stannous chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) in the presence of hydrochloric acid or iron powder with hydrochloric acid being common and effective choices.[6] These reagents are potent reducing agents for aromatic nitro compounds.

Self-Validating System: The completion of the reaction can be monitored by thin-layer chromatography (TLC). The disappearance of the starting dinitro compound and the


appearance of a new, more polar spot corresponding to the diamino product indicates the reaction's progress. The final product's identity and purity can be confirmed by melting point determination and spectroscopic analysis.

Experimental Protocol (using Iron/HCl):

- In a round-bottom flask equipped with a reflux condenser, suspend 2,7-dinitro-9H-fluoren-9-one in an aqueous alcohol solution (e.g., ethanol/water).[\[6\]](#)
- Add iron powder and concentrated hydrochloric acid to the suspension.[\[6\]](#)
- Heat the mixture to reflux with vigorous stirring.[\[6\]](#)
- Monitor the reaction by TLC until the starting material is consumed.
- After completion, cool the reaction mixture and filter to remove the iron salts.
- Neutralize the filtrate with a suitable base (e.g., sodium carbonate or ammonia solution) to precipitate the crude **2,7-diamino-9H-fluoren-9-one**.
- Collect the precipitate by vacuum filtration, wash with water, and dry.
- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water).

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized **2,7-Diamino-9H-fluoren-9-one**.

[Click to download full resolution via product page](#)

Analytical workflow for product characterization.

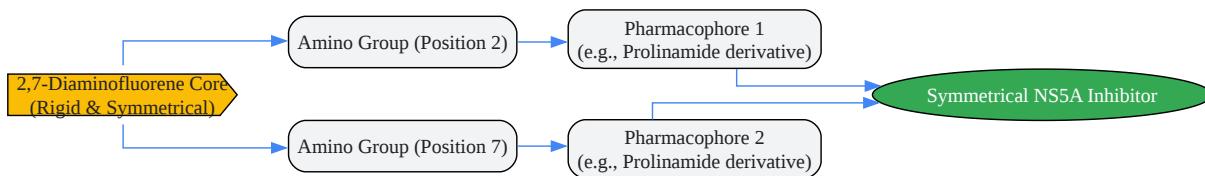
Spectroscopic Data

While a complete, explicitly assigned high-resolution spectrum for **2,7-Diamino-9H-fluoren-9-one** is not readily available in the public domain, data for the closely related 2-amino-9-fluorenone and the parent 9-fluorenone provide a strong basis for interpreting the spectra of the target compound.[7][8]

¹H NMR (Expected): The proton NMR spectrum is expected to be symmetrical. The aromatic protons would appear as a set of signals in the aromatic region (typically δ 6.5-8.0 ppm). The protons of the amino groups would likely appear as a broad singlet, the chemical shift of which can be solvent and concentration-dependent.

¹³C NMR (Expected): The carbon NMR spectrum will show signals corresponding to the aromatic carbons and the carbonyl carbon. The carbonyl carbon (C=O) is expected to have a chemical shift in the downfield region (around δ 190-200 ppm). The carbons attached to the amino groups will be shielded compared to the corresponding carbons in the parent 9-fluorenone.

FTIR (KBr Pellet): The infrared spectrum is a powerful tool for identifying the key functional groups.


Wavenumber (cm ⁻¹)	Assignment
~3400-3200	N-H stretching vibrations of the primary amino groups
~3100-3000	Aromatic C-H stretching vibrations
~1710	C=O stretching vibration of the ketone
~1600-1450	Aromatic C=C stretching vibrations
~1300-1200	C-N stretching vibrations

Applications in Research and Drug Development

The unique structural features of **2,7-Diamino-9H-fluoren-9-one** make it a valuable scaffold in several areas of research and development.

Antiviral Drug Discovery: HCV NS5A Inhibitors

A significant application of the 2,7-diaminofluorene scaffold (often without the 9-oxo group in the final drug) is in the design of potent inhibitors of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).^[8] NS5A is a crucial protein for HCV RNA replication and virion assembly.

[Click to download full resolution via product page](#)

Role of the 2,7-diaminofluorene scaffold in HCV NS5A inhibitors.

The rigid fluorene core acts as a central scaffold, positioning the pharmacophoric groups, which are typically attached to the amino functionalities, in a specific spatial orientation for optimal binding to the NS5A protein. Symmetrical derivatives based on this scaffold have shown picomolar inhibitory activity against HCV. The **2,7-diamino-9H-fluoren-9-one** can be a precursor to these inhibitors, where the ketone at the 9-position might be reduced or modified in subsequent synthetic steps.

High-Performance Polymers: Polyimides

The two primary amino groups of **2,7-Diamino-9H-fluoren-9-one** make it an excellent diamine monomer for the synthesis of polyimides. Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties.^[2]

The polymerization reaction typically involves the condensation of the diamine monomer with a dianhydride. The rigid and planar structure of the fluorenone core, when incorporated into the polymer backbone, can enhance the thermal stability and mechanical strength of the resulting polyimide. These materials find applications in the aerospace, electronics, and automotive industries.^[2]

Conclusion

2,7-Diamino-9H-fluoren-9-one is a chemical compound of significant strategic importance. Its synthesis, while requiring careful execution, is based on well-established organic chemistry principles. The versatility of its amino groups, combined with the rigidity of the fluorenone core, makes it an invaluable building block in the development of novel antiviral therapeutics and

advanced polymeric materials. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, intended to empower researchers and professionals in their scientific endeavors with this remarkable molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Manufacturers of 2,7-Diamino-9-fluorenone, 97%, CAS 2915-84-6, D 2801, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 2. 2,7-Diamino-9-fluorenone | C13H10N2O | CID 97238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,7-Diamino-9H-fluoren-9-one | 2915-84-6 [sigmaaldrich.com]
- 4. 9H-Fluoren-9-one [webbook.nist.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. 2-AMINO-9-FLUORENONE(3096-57-9) 13C NMR spectrum [chemicalbook.com]
- 7. bmse000521 9-fluorenone at BMRB [bmrbb.io]
- 8. 2,7-Dinitro-9-fluorenone | C13H6N2O5 | CID 35842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2,7-Diamino-9H-fluoren-9-one CAS number 2915-84-6]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1593608#2-7-diamino-9h-fluoren-9-one-cas-number-2915-84-6>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com